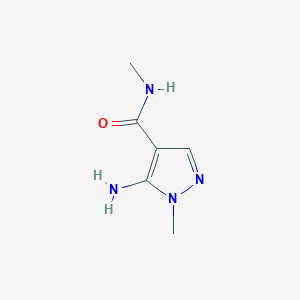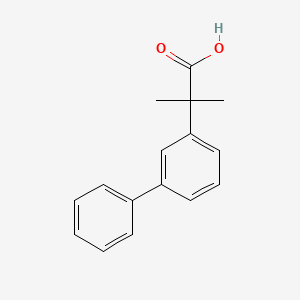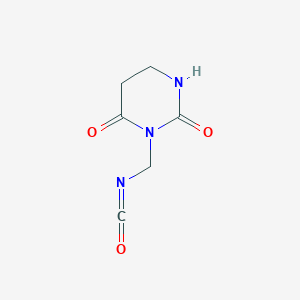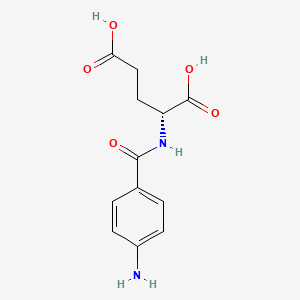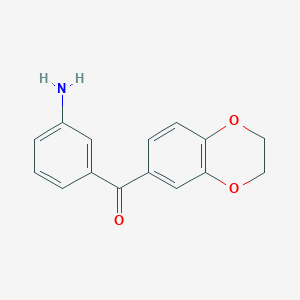![molecular formula C13H14N2O3 B1519230 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152624-72-0](/img/structure/B1519230.png)
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, also known as 4-hydroxy-1-(propylphenyl)-pyrazole-3-carboxylic acid (HPPPCA) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in the synthesis of a variety of compounds. HPPPCA has been studied for its potential applications in pharmaceuticals, cosmetics, and biotechnology. HPPPCA has been used as a starting material for the synthesis of a range of compounds, including drugs, dyes, and other compounds. HPPPCA has also been used as a catalyst in a number of processes, including the synthesis of organic compounds and the production of polymers.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a pivotal area of organic chemistry because of the prevalence of heterocycles in bioactive natural products and pharmaceuticals. The pyrazole moiety, a core structure in this compound, is often used in the synthesis of diverse heterocyclic compounds due to its versatility and reactivity . This compound can serve as a precursor in the synthesis of imidazole derivatives, which are known for their wide range of therapeutic activities.
Development of Anti-Inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives make them suitable candidates for the development of new anti-inflammatory drugs. The structural motif of 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid can be modified to enhance its interaction with biological targets involved in inflammation processes .
Antibacterial and Antimicrobial Research
Pyrazole derivatives have shown potential in antibacterial and antimicrobial research. The compound’s ability to interact with bacterial enzymes and inhibit their activity makes it a valuable scaffold for developing new antibacterial agents, especially in the face of increasing antibiotic resistance .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer activity. The structural features of this compound, such as the hydroxy and carboxylic acid groups, may be optimized to target specific cancer cell lines, providing a pathway for the development of novel anticancer therapies .
Enzyme Inhibition Studies
Enzyme inhibition is a crucial mechanism of action for many drugs. 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid can be used in the study of enzyme inhibitors, particularly those that target enzymes involved in disease pathogenesis .
Antioxidant Properties
Compounds with antioxidant properties are essential in combating oxidative stress, which is implicated in various diseases. The phenolic structure of this compound suggests it may possess antioxidant capabilities, which can be explored for therapeutic applications .
Drug Design and Discovery
The unique structure of this compound makes it an interesting candidate for drug design and discovery. Its potential to be modified and optimized for better pharmacokinetic and pharmacodynamic properties can be explored in the development of new drugs .
Organometallic Chemistry
Organometallic chemistry involves the study of chemical compounds containing bonds between carbon and a metal. The benzylic position in this compound could be utilized in reactions such as cross-coupling to create complex organometallic compounds with potential applications in catalysis and materials science .
Propriétés
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



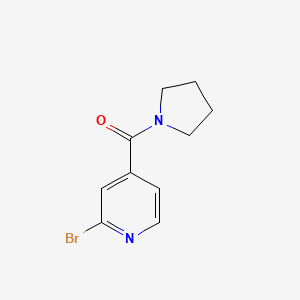
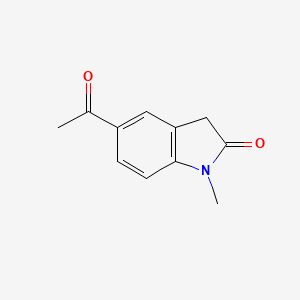
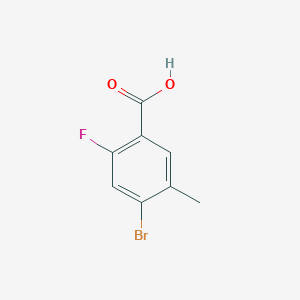
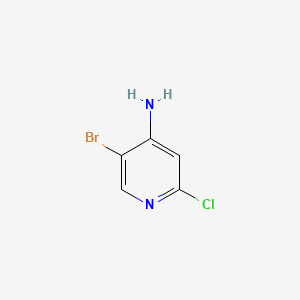

![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)

![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
